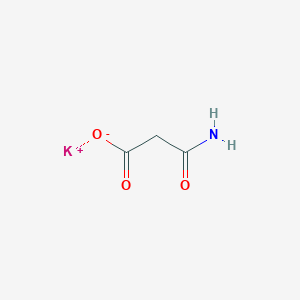
Potassium 2-carbamoylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-carbamoylacetate can be synthesized through the reaction of malonic acid with potassium hydroxide and ammonia. The reaction typically involves the following steps:
Formation of Malonic Acid Salt: Malonic acid reacts with potassium hydroxide to form potassium malonate.
Amination: The potassium malonate is then treated with ammonia to introduce the amino group, resulting in the formation of potassium;3-amino-3-oxopropanoate.
Industrial Production Methods
Industrial production of potassium;3-amino-3-oxopropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-carbamoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted malonamates, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium 2-carbamoylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of potassium;3-amino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as malonamidase, by binding to the active site and preventing substrate access. This inhibition can affect various metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 3-ethoxy-3-oxopropanoate: Similar in structure but with an ethoxy group instead of an amino group.
Ethyl potassium malonate: Contains an ethyl ester group instead of an amino group.
Uniqueness
Potassium 2-carbamoylacetate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2345-56-4; 2377033-17-3 |
|---|---|
Molekularformel |
C3H4KNO3 |
Molekulargewicht |
141.167 |
IUPAC-Name |
potassium;3-amino-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO3.K/c4-2(5)1-3(6)7;/h1H2,(H2,4,5)(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
CLJIIZSLFVURAJ-UHFFFAOYSA-M |
SMILES |
C(C(=O)N)C(=O)[O-].[K+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















